molecular formula C15H14N6O3 B13361141 4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B13361141
M. Wt: 326.31 g/mol
InChI Key: VPGYKVIFNHNQKP-UHFFFAOYSA-N
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Description

5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxamide core, substituted with a methoxy group, a tetraazolyl group, and a phenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxamide core, followed by the introduction of the methoxy group, the tetraazolyl group, and the phenyl group. Common reagents used in these reactions include methoxybenzene, tetraazole, and phenylboronic acid. Reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridinecarboxamide core can be reduced to form a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled temperatures.

Major Products

    Oxidation: Formation of 5-hydroxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide.

    Reduction: Formation of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-hydroxy-1,4-dihydro-2-pyridinecarboxamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-[3-(2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
  • 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid

Uniqueness

Compared to similar compounds, 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide exhibits unique properties due to the presence of the methoxy group and the specific substitution pattern on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N6O3

Molecular Weight

326.31 g/mol

IUPAC Name

5-methoxy-N-[3-(2-methyltetrazol-5-yl)phenyl]-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C15H14N6O3/c1-21-19-14(18-20-21)9-4-3-5-10(6-9)17-15(23)11-7-12(22)13(24-2)8-16-11/h3-8H,1-2H3,(H,16,22)(H,17,23)

InChI Key

VPGYKVIFNHNQKP-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=O)C(=CN3)OC

Origin of Product

United States

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